molecular formula C17H21ClN2OS B2487762 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride CAS No. 2418595-41-0

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride

Cat. No. B2487762
M. Wt: 336.88
InChI Key: FNVNDGGXHJPGMG-SSPJITILSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this one often involves multi-step chemical reactions, starting from simpler precursors. Although specific details on the synthesis of this exact molecule were not found, similar compounds have been synthesized through reactions such as amine exchange, reductive amination, and the use of catalysts to form amide bonds from corresponding acids and amines. These methods showcase the intricate techniques used to assemble complex molecular architectures (Manolov et al., 2023), (Boggs et al., 2007).

Molecular Structure Analysis

The molecular structure is characterized through techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide detailed information on the arrangement of atoms within the molecule, the stereochemistry, and the presence of specific functional groups. For example, Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a structurally related compound, highlighting the importance of solid-state characterization in understanding molecular structures (Vogt et al., 2013).

Scientific Research Applications

Polymorphic Forms and Analytical Characterization

  • Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, has been characterized for its polymorphic forms using spectroscopic and diffractometric techniques. This highlights the compound's relevance in pharmaceutical research for its complex analytical and physical characterization challenges (Vogt et al., 2013).

Synthesis and Tautomerism Studies

  • A study on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally similar, demonstrated two complementary pathways for preparation, highlighting the compound's significance in synthetic chemistry and tautomerism studies (Lim et al., 2018).

Diastereoselective Synthesis

  • The diastereoselective synthesis of certain N-containing heterocyclic compounds, related in structure to the compound , was explored, emphasizing the compound's potential in the field of organic synthesis and stereochemistry (Saberi et al., 2015).

Antimicrobial Activity Research

  • Research on N-(naphthalen-1-yl)propanamide derivatives, similar in structure, explored their antimicrobial activity, suggesting potential applications of the compound in antimicrobial studies (Evren et al., 2020).

Structural Analysis and Biological Activity

  • Studies on N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a related compound, provided insights into structural and biological activities, indicating similar potential research areas for the compound (Bai et al., 2012).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, related structurally, shows the compound's relevance in advanced synthetic methodologies (Tan et al., 2017).

Safety And Hazards

The related compound, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, is labeled with the GHS07 pictogram. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS.ClH/c1-11-6-7-13(21-11)8-9-16(20)19-15-10-12-4-2-3-5-14(12)17(15)18;/h2-7,15,17H,8-10,18H2,1H3,(H,19,20);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNDGGXHJPGMG-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)NC2CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)CCC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride

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